2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-
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Overview
Description
2,6-Diazaspiro[33]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,6-Diazaspiro[3.3]heptane
- 2,6-Dioxaspiro[3.3]heptane
- 2,6-Diazaspiro[3.3]heptan-1-one, 2-phenyl-
Uniqueness
What sets 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- apart is its unique spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on a review of diverse research findings.
Synthesis
The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one derivatives often involves multi-step processes including cycloadditions and substitutions. The compound can be synthesized through various methods, including the use of dichloroketene and olefins in [2+2] cycloaddition reactions, which yield spiro compounds with moderate yields and require purification steps to isolate the desired products .
The biological activity of 2,6-Diazaspiro[3.3]heptan-1-one derivatives has been linked to their interaction with various biological targets:
- Receptor Binding : In vitro studies have demonstrated that these compounds exhibit affinity for sigma receptors (σ1 and σ2). Specifically, binding assays using rat liver homogenates showed that certain derivatives possess significant displacement of radioligands associated with these receptors .
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication. For instance, spiro compounds derived from 2,6-Diazaspiro[3.3]heptane have been evaluated for their ability to inhibit the replication of human cytomegalovirus and murine leukemia cells .
- Antitumor Effects : Research indicates that these compounds may also inhibit the growth of tumor cultures, suggesting potential applications in cancer therapy .
Case Studies
Several studies have highlighted the biological efficacy of 2,6-Diazaspiro[3.3]heptan-1-one derivatives:
- Study on Sigma Receptor Affinity :
- Antiviral Activity Assessment :
Table 1: Summary of Biological Activities
Discussion
The biological activities observed in studies on 2,6-Diazaspiro[3.3]heptan-1-one derivatives suggest their potential as therapeutic agents in treating viral infections and cancer. The interaction with sigma receptors further indicates a possible role in modulating neurological functions or pain pathways.
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
6-benzyl-2-[3-(diethylamino)propyl]-2,6-diazaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3 |
InChI Key |
KLLZYOAZDBTYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1CC2(C1=O)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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